molecular formula C8H11Br2N B1520533 4-(Bromomethyl)benzylamine hydrobromide CAS No. 34403-47-9

4-(Bromomethyl)benzylamine hydrobromide

Cat. No. B1520533
CAS RN: 34403-47-9
M. Wt: 280.99 g/mol
InChI Key: QHPODHRWGASQGE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzylamine hydrobromide, also known as BBBH, is a chemical compound that belongs to the class of benzylamine derivatives. It is used in various pharmaceutical and chemical research applications . The compound has a molecular weight of 280.99 .


Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)benzylamine hydrobromide is C8H11Br2N . The InChI code for the compound is 1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H .


Physical And Chemical Properties Analysis

The compound is a light-red to brown solid . It has a boiling point of 309.6ºC at 760mmHg . The exact mass of the compound is 278.92600 .

Scientific Research Applications

Synthesis and Chemical Transformations

4-(Bromomethyl)benzylamine hydrobromide plays a significant role in various chemical synthesis processes. For example, it has been used in the formation of bromomethylpyrrolidine hydrobromide and aziridines, which further convert to other complex compounds like 3,3-diphenyl-5-bromopiperidine hydrobromide (Horning & Muchowski, 1974). This indicates its utility in creating a variety of nitrogen-containing heterocycles, crucial in pharmaceutical chemistry.

Additionally, benzylamines, including 4-(Bromomethyl)benzylamine hydrobromide derivatives, have been studied for their reactions with N-bromo-N-benzylbenzenesulfonamide and bromine, yielding various intermediates like benzalbenzylamine hydrobromide perbromide (Takemura et al., 1969). These intermediates have potential applications in the synthesis of complex organic molecules.

Application in Material Science

4-(Bromomethyl)benzylamine hydrobromide derivatives have been utilized in the field of material science, particularly in the development of perovskite solar cells. For instance, a bifunctional conjugated organic molecule using a variant of benzylamine hydroiodide showed improved performance in printable perovskite solar cells, demonstrating a power conversion efficiency of 15.6% (Hu et al., 2018). This highlights its potential role in enhancing the efficiency of solar energy devices.

Catalysis and Asymmetric Synthesis

In the realm of catalysis, derivatives of 4-(Bromomethyl)benzylamine hydrobromide have shown effectiveness. Cinchonidinium salts derived from the quaternization of cinchonidine with 4-(bromomethyl)benzenesulfonamide exhibited highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno et al., 2014). This aspect is crucial for the production of chiral compounds, which are important in creating pharmaceuticals with specific desired effects.

Safety And Hazards

The compound is considered hazardous. It has the signal word “Danger” and the hazard statements H302 and H314 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

[4-(bromomethyl)phenyl]methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPODHRWGASQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672165
Record name 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)benzylamine hydrobromide

CAS RN

34403-47-9
Record name 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34403-47-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Gavin, ME Garcia, AJ Benesi… - The Journal of Organic …, 1998 - ACS Publications
A cationic chiral cyclophane was synthesized and studied as a host for chiral and racemic π-donor molecules. The cyclophane host has a rigid binding cavity flanked by (S)-(valine-…
Number of citations: 67 pubs.acs.org
VN Khose, ME John, AD Pandey, V Borovkov… - Symmetry, 2018 - mdpi.com
The majority of biomolecules found in living beings are chiral, therefore chiral molecular recognition in living systems is crucial to life. Following Cram’s seminal work on the crown-…
Number of citations: 15 www.mdpi.com

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